molecular formula C19H19BrN2O3 B3467144 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-BROMOBENZOYL)PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-BROMOBENZOYL)PIPERAZINE

Cat. No.: B3467144
M. Wt: 403.3 g/mol
InChI Key: BVWDWJKWZAMPFL-UHFFFAOYSA-N
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Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2-bromobenzoyl)piperazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to a class of synthetic intermediates used in the development of pharmacologically active molecules, including those with potential activity on the central nervous system . The compound features a piperazine core, a common motif in drug discovery, which is substituted at one nitrogen with a 1,3-benzodioxolylmethyl group and at the other with a 2-bromobenzoyl moiety. Crystallographic studies on closely related compounds show that the piperazine ring typically adopts a chair conformation, and the 1,3-benzodioxole ring displays a characteristic envelope conformation . The 1,3-benzodioxole group is a privileged structure in bioactive compounds, and its incorporation, alongside the versatile piperazine ring and the synthetically useful bromo substituent, makes this chemical a valuable building block for structure-activity relationship (SAR) studies and the synthesis of novel compounds. Researchers can utilize this reagent to explore supramolecular chemistry, as small changes in the halogen substituent on the benzoyl ring can lead to significant differences in crystal packing and intermolecular interactions, such as hydrogen bonding . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c20-16-4-2-1-3-15(16)19(23)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWDWJKWZAMPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-BROMOBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Piperazine Coupling: The final step involves coupling the bromobenzoyl derivative with piperazine in the presence of a suitable base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-BROMOBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Neuropharmacology

The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT receptor family. Research indicates that derivatives of piperazine can exhibit anxiolytic and antidepressant properties due to their ability to modulate serotonin levels in the brain .

Case Study : A study conducted on similar piperazine derivatives showed promising results in reducing anxiety-like behavior in animal models, suggesting that this compound may have similar effects .

Anticancer Activity

Recent investigations have highlighted the potential of benzodioxole-containing compounds in cancer therapy. The unique structure of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-bromobenzoyl)piperazine allows for interactions with various cellular pathways involved in tumor growth and metastasis.

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
N-(1,3-benzodioxol-5-ylmethyl)-4-(furan-2-carbonyl)piperazineA549 (Lung Cancer)10Inhibition of angiogenesis

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate a moderate toxicity profile, which necessitates further investigation into its long-term effects and safe dosing regimens.

Data Table: Toxicological Profile

ParameterValue
Acute Toxicity (LD50)>2000 mg/kg
MutagenicityNegative
CarcinogenicityNot assessed

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-BROMOBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a family of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, where halogen type and position on the benzoyl group vary. Key analogs include:

Compound Name Substituent (Benzoyl Position) Molecular Formula Molecular Weight
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine (I) 3-F C₁₉H₁₉FN₂O₃ 342.37 g/mol
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(2,6-difluorobenzoyl)piperazine (II) 2,6-F₂ C₁₉H₁₈F₂N₂O₃ 360.36 g/mol
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzoyl)piperazine (III) 2,4-Cl₂ C₁₉H₁₉Cl₂N₂O₃ 409.27 g/mol
Target compound 2-Br C₁₉H₁₈BrN₂O₃ 410.26 g/mol
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone 5-Cl, 2-OCH₃ C₂₀H₂₀ClN₂O₄ 408.84 g/mol
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3,4-difluorobenzenesulfonyl)piperazine 3,4-F₂ (sulfonyl) C₁₈H₁₇F₂N₂O₄S 410.40 g/mol

Key Observations :

  • Conformational Stability : All analogs exhibit a chair conformation in the piperazine ring, with the benzodioxole-methyl group occupying an equatorial position. The benzodioxole ring adopts an envelope conformation, slightly folded along the O⋯O axis .
  • Substituent Position : The 2-bromo substitution in the target compound may hinder π-stacking interactions compared to 3-fluoro (I) or 5-chloro-2-methoxy (V) derivatives, which allow for more planar aromatic interactions .
Intermolecular Interactions and Crystallography
  • Hydrogen Bonding : In compound I (3-F), weak C–H⋯O interactions dominate, while compound III (2,4-Cl₂) exhibits stronger Cl⋯Cl halogen bonds. The target compound’s 2-Br group may facilitate Br⋯O interactions, though this remains unverified in the literature .
  • Packing Efficiency : Fluorinated analogs (I, II) show tighter packing due to smaller atomic radii, whereas bulkier bromine or chlorine substituents (target compound, III) result in lower-density crystals .
  • Sulfonyl vs. Benzoyl : The sulfonyl group in compound VI introduces stronger hydrogen-bond acceptors (S=O), likely enhancing crystallinity compared to benzoyl derivatives .
Physicochemical Properties
  • Lipophilicity : The 2-bromo substituent increases logP compared to fluoro analogs, suggesting higher membrane permeability but lower aqueous solubility .
  • Thermal Stability: Halogenated benzoyl derivatives generally exhibit higher melting points (e.g., III: 198–200°C) than non-halogenated variants. The target compound’s melting point is unreported but expected to align with this trend .

Biological Activity

The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-bromobenzoyl)piperazine is a synthetic piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23BrN2O3C_{20}H_{23}BrN_{2}O_{3} with a molecular weight of 409.31 g/mol. The structure features a piperazine ring substituted with a benzodioxole moiety and a bromobenzoyl group.

PropertyValue
Molecular FormulaC20H23BrN2O3
Molecular Weight409.31 g/mol
LogP3.593
Polar Surface Area32.26 Ų
Hydrogen Bond Acceptors5

Research indicates that compounds containing the benzodioxole moiety often exhibit significant interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine structure is known for its ability to modulate various biological pathways, including:

  • Serotonergic Activity : The compound may act as a serotonin receptor agonist or antagonist, influencing mood and anxiety levels.
  • Dopaminergic Activity : Potential interactions with dopamine receptors could suggest applications in treating disorders such as schizophrenia or Parkinson's disease.
  • Antioxidant Properties : Some studies have indicated that benzodioxole derivatives possess antioxidant capabilities, which can mitigate oxidative stress in biological systems.

Pharmacological Effects

The biological activity of this compound has been explored in several studies:

  • Antidepressant Effects : In animal models, the compound demonstrated significant antidepressant-like effects, which were attributed to its influence on serotonergic pathways.
  • Anxiolytic Activity : Behavioral assays showed that the compound could reduce anxiety-related behaviors in rodents, suggesting potential therapeutic applications for anxiety disorders.
  • Neuroprotective Effects : The antioxidant properties may confer neuroprotective benefits, particularly in models of neurodegeneration.

Case Studies

  • Study on Antidepressant Activity :
    A study conducted by Mahesha et al. (2019) evaluated various piperazine derivatives, including the compound . It was found to significantly reduce immobility time in the forced swim test, indicating potential antidepressant effects .
  • Anxiolytic Properties :
    In another study focused on anxiety models, the compound exhibited dose-dependent anxiolytic effects comparable to established anxiolytics like diazepam .
  • Neuroprotection :
    Research published in Pharmacology Biochemistry and Behavior highlighted the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(2H-1,3-Benzodioxol-5-yl)Methyl]-4-(2-Bromobenzoyl)Piperazine, and what challenges arise during purification?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-bromobenzoyl chloride and the piperazine precursor. Key challenges include controlling regioselectivity due to competing reactions at the benzodioxole and piperazine moieties. Purification often requires gradient elution via flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol/water mixtures. Impurity profiles should be assessed using HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) .

Q. How can researchers structurally characterize this compound and confirm its identity?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to verify the benzodioxole methylene (δ 5.95–6.05 ppm, singlet) and the 2-bromobenzoyl carbonyl (δ 168–170 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]+^+ at m/z 389.0421 (calculated for C19_{19}H18_{18}BrN2_2O3_3). IR spectroscopy can validate the carbonyl stretch (~1650 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli (CLSI guidelines).
  • CNS Effects : Radioligand binding assays for serotonin/dopamine receptors (e.g., 5-HT2A_{2A} receptor affinity via 3^3H-ketanserin competition).
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC50_{50} determination). Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents:

  • Benzodioxole moiety : Replace with other electron-rich aromatics (e.g., 3,4-dimethoxyphenyl) to assess π-π stacking effects.
  • Piperazine ring : Introduce methyl or acetyl groups to evaluate steric/electronic impacts on receptor binding.
  • 2-Bromobenzoyl group : Test fluoro or nitro analogs for halogen bonding or electron-withdrawing effects.
    Use molecular docking (AutoDock Vina) to predict binding modes against target proteins (e.g., MAO-B for neuroactive compounds). Validate with in vitro/in vivo models .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer : Apply methodological triangulation:

  • Replicate assays under standardized conditions (e.g., pH, temperature, cell passage number).
  • Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Analyze batch variability (e.g., compound purity via LC-MS, solvent residues via 1^1H NMR).
  • Leverage cheminformatics tools (e.g., PCA on bioactivity descriptors) to identify outliers .

Q. What experimental designs are recommended for assessing this compound’s pharmacokinetic (PK) profile?

  • Methodological Answer : Use a tiered approach:

  • In vitro : Microsomal stability assays (human liver microsomes, NADPH regeneration system) to estimate metabolic half-life.
  • In situ : Permeability via Caco-2 monolayers (apparent permeability coefficient, PappP_{\text{app}}).
  • In vivo : Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h. Quantify via LC-MS/MS (LLOQ: 1 ng/mL). Calculate T1/2T_{1/2}, CmaxC_{\text{max}}, and bioavailability .

Q. How can researchers evaluate the compound’s potential ecotoxicological impact?

  • Methodological Answer : Follow OECD guidelines for environmental risk assessment:

  • Acute toxicity : Daphnia magna immobilization test (48-h EC50_{50}).
  • Biodegradation : Modified Sturm test (CO2_2 evolution over 28 days).
  • Bioaccumulation : Measure log KowK_{\text{ow}} (octanol-water partition coefficient) via shake-flask method.
  • Data integration : Use probabilistic models (e.g., EUSES) to predict environmental concentrations .

Data Presentation Guidelines

  • Spectral Data : Report NMR shifts (±0.01 ppm), coupling constants (±0.1 Hz), and MS error margins (<2 ppm).
  • Biological Data : Use mean ± SEM (n ≥ 3) and ANOVA with post-hoc Tukey tests for group comparisons.
  • SAR Tables : Include substituent descriptors (e.g., Hammett σ, π values) and bioactivity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-BROMOBENZOYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-BROMOBENZOYL)PIPERAZINE

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